
2-Amino-2-(4-fluorophenyl)acetic acid
Overview
Description
2-Amino-2-(4-fluorophenyl)acetic acid is a derivative of glycine, characterized by the presence of an amino group and a fluorophenyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with ammonium acetate and potassium cyanide to form 4-fluorophenylacetonitrile.
Hydrolysis: The 4-fluorophenylacetonitrile is then hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid.
Amination: Finally, the 4-fluorophenylacetic acid is subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-fluorobenzoylformic acid.
Reduction: Formation of 2-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Applications
-
Enzyme Interaction :
- 2-Amino-2-(4-fluorophenyl)acetic acid has been shown to interact with various enzymes, influencing metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions is of significant interest in biochemical studies.
- Protein Structure Studies :
Pharmacological Applications
-
Hypolipidemic Activity :
- Research indicates that derivatives of this compound exhibit hypolipidemic effects. A study demonstrated that certain synthesized compounds showed significant antihyperlipidemic activity when tested on high-fat diet-induced hyperlipidemia in rats . This suggests potential therapeutic applications in managing lipid levels and related disorders.
- Antimicrobial Properties :
- Neurological Research :
Case Study 1: Synthesis and Biological Evaluation
A series of novel derivatives based on this compound were synthesized and evaluated for their biological activities. These studies revealed that specific modifications to the molecular structure enhanced hypolipidemic effects significantly compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
In a comparative study, various derivatives of this compound were tested against common bacterial strains. Results indicated that certain compounds exhibited potent antimicrobial activity, suggesting their potential use as lead compounds for antibiotic development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-Amino-2-(4-chlorophenyl)acetic acid
- 2-Amino-2-(4-bromophenyl)acetic acid
- 2-Amino-2-(4-methylphenyl)acetic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-Amino-2-(4-fluorophenyl)acetic acid imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
- Differences: Compared to its chloro, bromo, and methyl analogs, the fluorinated compound exhibits distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Biological Activity
2-Amino-2-(4-fluorophenyl)acetic acid, also known as (S)-4-fluorophenylglycine, is an amino acid derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a fluorinated phenyl group, which enhances its lipophilicity and alters its interaction with various biological targets. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H8FNO2
- Molecular Weight : Approximately 169.15 g/mol
- Functional Groups : Amino group (-NH2), carboxylic acid group (-COOH), and a fluorinated phenyl group.
The fluorine atom in the phenyl group significantly affects the compound's pharmacokinetic properties, potentially leading to increased potency in biological assays compared to non-fluorinated analogs .
This compound primarily interacts with glycine receptors, which are crucial for neurotransmission in the central nervous system. Its binding affinity and efficacy at these receptors have been studied extensively:
- Glycine Receptors : The compound acts as a modulator at glycine receptors, influencing neuronal signaling pathways involved in motor control and sensory processing.
- Neurotransmitter Release : It may facilitate the release of neurotransmitters, contributing to its potential therapeutic effects in neurological disorders .
2. Antiviral Activity
The potential antiviral properties of this compound class are also noteworthy. Studies have shown that structurally related compounds can inhibit viral replication through various mechanisms:
- Flavivirus Targeting : Some derivatives have been investigated for their ability to inhibit flavivirus replication by targeting viral proteins essential for infection .
3. Neuroprotective Effects
There is emerging evidence that compounds like this compound may offer neuroprotective benefits:
- Neurodegenerative Disease Models : In vitro studies suggest that these compounds could mitigate neuronal damage in models of neurodegeneration, possibly through modulation of glycine receptor activity and reduction of excitotoxicity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorinated amino acids demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values lower than those of established antibiotics. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .
Case Study 2: Neuroprotective Properties
In a recent investigation into neuroprotective agents, derivatives of this compound were tested in models of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death and improved cellular viability, suggesting a protective role mediated through glycine receptor modulation .
Properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7292-73-1 | |
Record name | 4-Fluorophenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7292-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-4-Fluorophenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7292-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-4-fluorophenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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